molecular formula C24H41I B14735464 5beta-Cholane, 24-iodo- CAS No. 3386-31-0

5beta-Cholane, 24-iodo-

Cat. No.: B14735464
CAS No.: 3386-31-0
M. Wt: 456.5 g/mol
InChI Key: HBAQUSMBLAIDOW-OBUPQJQESA-N
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Description

5beta-Cholane, 24-iodo-: is a derivative of the cholane family, characterized by the presence of an iodine atom at the 24th position of the cholane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Cholane, 24-iodo- typically involves the conversion of common bile acids such as chenodeoxycholic acid and ursodeoxycholic acid into the corresponding 5beta-cholane-3,7,24-triol. This is achieved by treatment with ethyl chloroformate in the presence of triethylamine, followed by sodium borohydride reduction. The cholanetriol is then reacted with p-toluenesulfonyl chloride to produce the partially tosylated product, which is subsequently treated with sodium iodide to yield 24-iodo-5beta-cholane-3,7-diol .

Industrial Production Methods: While specific industrial production methods for 5beta-Cholane, 24-iodo- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5beta-Cholane, 24-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 24th position can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Sodium iodide, p-toluenesulfonyl chloride.

    Oxidation Reactions: Common oxidizing agents such as dimethyldioxirane.

    Reduction Reactions: Sodium borohydride.

Major Products Formed:

    Substitution Reactions: Various 24-substituted cholane derivatives.

    Oxidation Reactions: Oxo derivatives of 5beta-Cholane.

    Reduction Reactions: Hydro derivatives of 5beta-Cholane.

Scientific Research Applications

Chemistry: 5beta-Cholane, 24-iodo- serves as a precursor for the synthesis of novel bile acid derivatives and other steroidal compounds.

Biology and Medicine: The compound is investigated for its role in bile acid metabolism and its interactions with cellular receptors and enzymes.

Industry: In the industrial sector, 5beta-Cholane, 24-iodo- is utilized in the synthesis of materials with specific physicochemical properties, contributing to advancements in material science .

Mechanism of Action

The mechanism of action of 5beta-Cholane, 24-iodo- involves its interaction with various molecular targets, including enzymes and cellular receptors. The iodine atom at the 24th position plays a crucial role in modulating the compound’s reactivity and interactions. The compound’s effects are mediated through pathways involving bile acid metabolism and receptor binding .

Comparison with Similar Compounds

Uniqueness: 5beta-Cholane, 24-iodo- is unique due to the presence of the iodine atom at the 24th position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cholane derivatives that lack this specific substitution.

Properties

CAS No.

3386-31-0

Molecular Formula

C24H41I

Molecular Weight

456.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C24H41I/c1-17(7-6-16-25)20-11-12-21-19-10-9-18-8-4-5-14-23(18,2)22(19)13-15-24(20,21)3/h17-22H,4-16H2,1-3H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1

InChI Key

HBAQUSMBLAIDOW-OBUPQJQESA-N

Isomeric SMILES

C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(CCCI)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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